Methoxy(dimethyl)(3-phenoxypropyl)silane

Description

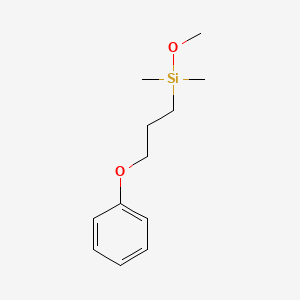

Methoxy(dimethyl)(3-phenoxypropyl)silane is a silane coupling agent characterized by a silicon atom bonded to three distinct groups: a methoxy (–OCH₃), two methyl (–CH₃), and a 3-phenoxypropyl (–CH₂CH₂CH₂–O–C₆H₅) moiety. This structure combines hydrolyzable methoxy groups with a hydrophobic aromatic phenoxy chain, enabling dual functionality as a surface modifier and adhesion promoter. The compound is particularly valued in applications requiring compatibility with aromatic polymers or substrates, such as advanced composites, coatings, and specialty resins.

Properties

CAS No. |

630128-64-2 |

|---|---|

Molecular Formula |

C12H20O2Si |

Molecular Weight |

224.37 g/mol |

IUPAC Name |

methoxy-dimethyl-(3-phenoxypropyl)silane |

InChI |

InChI=1S/C12H20O2Si/c1-13-15(2,3)11-7-10-14-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |

InChI Key |

JLXIHUGPBMILIC-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](C)(C)CCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methoxy(dimethyl)(3-phenoxypropyl)silane can be synthesized through the hydrosilylation reaction of dimethylmethoxysilane with 3-phenoxypropene in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from 1 to 5 atm. The reaction can be represented as follows:

(CH3O)(CH3

Comparison with Similar Compounds

Comparison with Similar Silane Coupling Agents

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of Methoxy(dimethyl)(3-phenoxypropyl)silane with analogous silanes:

a) Aromatic vs. Aliphatic Functionality

- Phenoxypropyl Group: The aromatic phenoxy group in this compound enhances compatibility with polystyrene, polyesters, and other aromatic polymers. This contrasts with aliphatic silanes like (3-Chloropropyl)dimethoxy(methyl)silane, which are better suited for non-polar substrates .

- Epoxy vs. Phenoxy: Epoxy-functional silanes (e.g., Methoxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane) exhibit higher reactivity with nucleophiles (e.g., amines), enabling covalent crosslinking in coatings. Phenoxy groups, being less reactive, are preferred for non-covalent interactions (e.g., π-π stacking) .

b) Hydrolyzable Groups and Stability

- Methoxy groups hydrolyze faster than ethoxy groups under acidic conditions, as seen in 3-Aminopropyl(dimethyl)ethoxy silane. This impacts shelf life and application timing in humidity-sensitive processes .

- Fluorinated silanes (e.g., Dimethoxy(methyl)(3,3,3-trifluoropropyl)silane) resist hydrolysis due to the electron-withdrawing trifluoropropyl group, making them ideal for water-repellent coatings .

c) Polymer Compatibility

- Methacrylate-functional silanes (e.g., 3-Methacryloxypropyldimethylmethoxysilane) copolymerize with acrylic resins, enhancing adhesion in dental composites and UV-cured materials. Phenoxypropyl silanes, in contrast, are more suited for thermoset resins requiring thermal stability .

d) Surface Modification Efficiency

- Aminopropyl silanes form hydrogen bonds with hydroxylated surfaces (e.g., glass, metals), while phenoxypropyl silanes rely on hydrophobic interactions. The latter reduces water uptake in composites but may compromise interfacial strength in polar matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.